molecular formula C11H13NO2S B12823327 N-Ethyl-N-ethynyl-4-methylbenzenesulfonamide

N-Ethyl-N-ethynyl-4-methylbenzenesulfonamide

Cat. No.: B12823327
M. Wt: 223.29 g/mol
InChI Key: MZROCEBRCBAWRM-UHFFFAOYSA-N
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Description

N-Ethyl-N-ethynyl-4-methylbenzenesulfonamide: is an organic compound with the molecular formula C11H13NO2S It belongs to the class of sulfonamides, which are characterized by the presence of a sulfonyl functional group attached to an amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-N-ethynyl-4-methylbenzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with N-ethyl-N-ethynylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a temperature range of 0-5°C to ensure the stability of the reactants and products.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and flow rates, ensuring high yields and purity of the final product. The use of automated systems also minimizes the risk of human error and enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-N-ethynyl-4-methylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acid derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles, such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Sodium iodide in acetone at reflux temperature.

Major Products

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Halide or alkoxide derivatives.

Scientific Research Applications

N-Ethyl-N-ethynyl-4-methylbenzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfonamide derivatives.

    Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase enzymes.

    Medicine: Research is being conducted on its potential use as an antimicrobial agent due to its sulfonamide structure.

    Industry: It is used as a plasticizer in the production of polymers and resins, enhancing their flexibility and durability.

Mechanism of Action

The mechanism of action of N-Ethyl-N-ethynyl-4-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with the active site of enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-Ethyl-4-methylbenzenesulfonamide: Similar structure but lacks the ethynyl group.

    N-Ethyl-N-methylbenzenesulfonamide: Similar structure but lacks the ethynyl group and has a methyl group instead.

    N-Ethyl-N-phenylbenzenesulfonamide: Similar structure but has a phenyl group instead of the ethynyl group.

Uniqueness

N-Ethyl-N-ethynyl-4-methylbenzenesulfonamide is unique due to the presence of both ethyl and ethynyl groups attached to the sulfonamide moiety. This unique structure imparts distinct chemical properties, such as increased reactivity and potential for forming various derivatives, making it valuable in synthetic chemistry and research applications.

Properties

Molecular Formula

C11H13NO2S

Molecular Weight

223.29 g/mol

IUPAC Name

N-ethyl-N-ethynyl-4-methylbenzenesulfonamide

InChI

InChI=1S/C11H13NO2S/c1-4-12(5-2)15(13,14)11-8-6-10(3)7-9-11/h1,6-9H,5H2,2-3H3

InChI Key

MZROCEBRCBAWRM-UHFFFAOYSA-N

Canonical SMILES

CCN(C#C)S(=O)(=O)C1=CC=C(C=C1)C

Origin of Product

United States

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